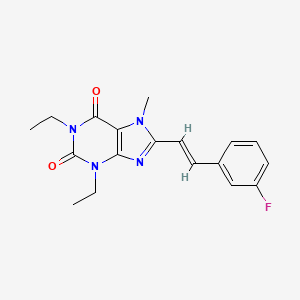
(E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine is a synthetic compound that belongs to the xanthine class of chemicals. Xanthines are known for their stimulant effects, primarily due to their action on the central nervous system. This particular compound is characterized by the presence of a fluorostyryl group, which may impart unique properties compared to other xanthines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-diethylxanthine and 3-fluorostyrene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the fluorostyryl group is introduced to the xanthine core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorostyryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine has several scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on the central nervous system.
Industry: The compound may have applications in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and vasodilation. The fluorostyryl group may enhance its binding affinity and selectivity for specific receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine compound used in the treatment of respiratory diseases.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
(E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine is unique due to the presence of the fluorostyryl group, which may impart distinct pharmacological properties compared to other xanthines. This structural modification can influence its potency, selectivity, and overall biological activity.
Properties
CAS No. |
155271-59-3 |
|---|---|
Molecular Formula |
C18H19FN4O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,3-diethyl-8-[(E)-2-(3-fluorophenyl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H19FN4O2/c1-4-22-16-15(17(24)23(5-2)18(22)25)21(3)14(20-16)10-9-12-7-6-8-13(19)11-12/h6-11H,4-5H2,1-3H3/b10-9+ |
InChI Key |
IFZMNRJHXZWJAO-MDZDMXLPSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC=C3)F)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


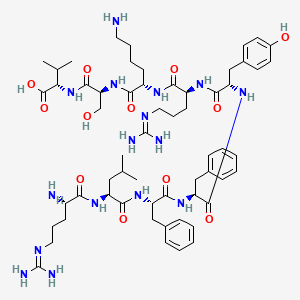
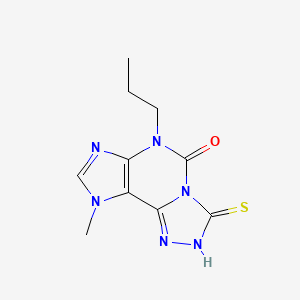
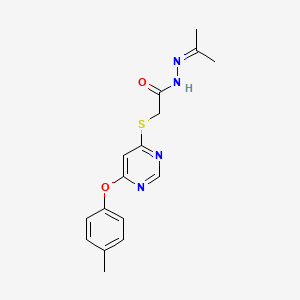

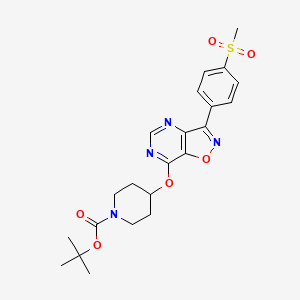

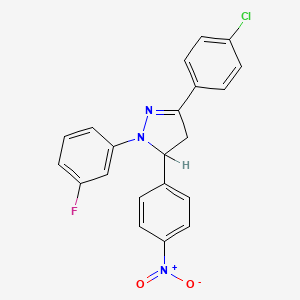
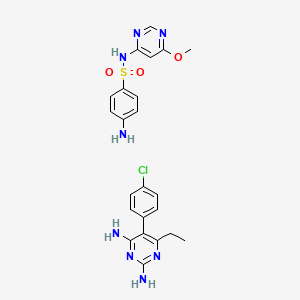
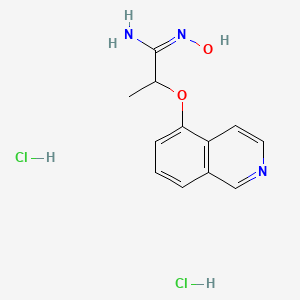

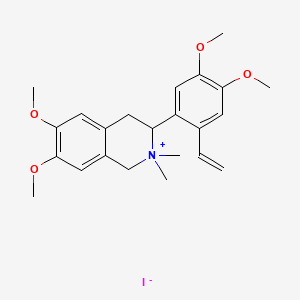
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
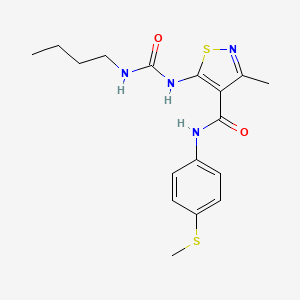
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)
